[2-[(8S,10S,13S,14S,16R,17S)-16-Acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Overview
Description
A protected Triamcinolone metabolite.
Scientific Research Applications
Crystal Structure Analysis
The study of the crystal structure of similar compounds, such as prednisolone acetate, provides insights into their electrostatic properties and potential modes of action. For instance, Shahid et al. (2017) examined the crystal structure of prednisolone acetate to understand its mode of action as an ophthalmic drug. They employed a transferred multipolar atom model for their analysis, highlighting the importance of electron-density-derived properties in pharmaceutical research (Shahid et al., 2017).
Molecular Interactions and Hydrogen Bonding
The structural analysis of compounds similar to the queried chemical, like betamethasone-21-pentanoate methanol solvate, reveals how molecular interactions, particularly hydrogen bonding, play a critical role in their stability and function. Suitchmezian et al. (2007) explored these interactions in detail, demonstrating the significance of hydrogen bonds in the molecular structure (Suitchmezian et al., 2007).
Steroidal System and Conformations
Steroidal compounds like 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate, which share structural similarities with the queried chemical, often possess a fused four-ring system with distinct conformations. Zhou et al. (2015) studied these ring conformations and their implications for pharmaceutical applications, emphasizing the diversity in steroidal structures (Zhou et al., 2015).
Synthesis and Biological Activity
Understanding the synthesis and biological activity of compounds structurally related to the queried chemical is crucial. For instance, Amr et al. (2017) synthesized a series of androstanopyridine derivatives and evaluated their potential as 5α-reductase inhibitors and anti-prostate cancer agents. This study highlights the importance of chemical synthesis in developing new pharmaceutical agents (Amr et al., 2017).
Antimicrobial and Antitumor Activities
Research on similar steroidal compounds, like triorganotin(IV) derivatives of sodium deoxycholate, sheds light on potential antimicrobial and antitumor activities. Shaheen et al. (2014) synthesized and characterized several such derivatives, demonstrating their significant antifungal and anticancer activities. This type of research is pivotal in expanding the therapeutic applications of steroidal compounds (Shaheen et al., 2014).
Properties
IUPAC Name |
[2-[(8S,10S,13S,14S,16R,17S)-16-acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FO8/c1-13(27)33-12-20(31)25(32)21(34-14(2)28)10-18-17-6-5-15-9-16(29)7-8-22(15,3)24(17,26)19(30)11-23(18,25)4/h7-9,17-18,21,32H,5-6,10-12H2,1-4H3/t17-,18-,21+,22-,23-,24?,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZPAGQGTNQCRI-DUVKHPHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC(=O)C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)C)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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